

ONC213: A Technical Guide to a Novel Imipridone Targeting Mitochondrial Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ONC213**

Cat. No.: **B13145634**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC213 is a novel, orally active small molecule belonging to the imipridone class of compounds, currently under investigation for its potent anti-cancer properties, particularly in hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of **ONC213**. It details the signaling pathways modulated by the compound, with a focus on its role as an inhibitor of α -ketoglutarate dehydrogenase (α KGDH), leading to mitochondrial stress and the induction of the integrated stress response (ISR). Detailed experimental protocols for key assays used to characterize **ONC213**'s activity are also provided, along with structured data presentations and visualizations to facilitate understanding and further research.

Molecular Structure and Physicochemical Properties

ONC213 is a distinct chemical entity with the following molecular characteristics:

Property	Value
Chemical Formula	C ₂₃ H ₂₂ F ₂ N ₄ O
Molecular Weight	408.44 g/mol
CAS Number	1977540-13-8
SMILES String	O=C1C2=C(N3C(=NCC3)N1CC4=CC=C(F)C(F)=C4)CCN(CC=5C=CC=CC5)C2
IUPAC Name	Currently not publicly available
Melting Point	Currently not publicly available
Water Solubility	Currently not publicly available
logP	Currently not publicly available

Note: Some physicochemical properties like IUPAC name, melting point, water solubility, and logP are not yet publicly disclosed in the reviewed literature.

Mechanism of Action: Targeting Mitochondrial Function and Inducing Cellular Stress

ONC213 exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the disruption of mitochondrial metabolism and the subsequent activation of cellular stress pathways, ultimately leading to apoptosis in cancer cells.

Inhibition of α -Ketoglutarate Dehydrogenase (α KGDH)

The primary molecular target of **ONC213** is α -ketoglutarate dehydrogenase (α KGDH), a key enzyme in the tricarboxylic acid (TCA) cycle.^{[1][2][3][4]} By inhibiting α KGDH, **ONC213** disrupts the normal flow of the TCA cycle, leading to an accumulation of α -ketoglutarate and a reduction in mitochondrial respiration.^{[1][2][3]} This suppression of oxidative phosphorylation (OXPHOS) is a critical event in the anti-leukemic activity of **ONC213**.^{[2][3][4]}

Induction of Mitochondrial Stress and the Integrated Stress Response (ISR)

The inhibition of α KGDH and the consequent impairment of mitochondrial function trigger a state of mitochondrial stress.[2][3][4][5] This stress activates the Integrated Stress Response (ISR), a cellular signaling network that allows cells to adapt to various stress conditions.[2][5][6][7][8] A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2 α), which leads to a general decrease in protein synthesis but selectively promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[2][6][8]

ATF4 is a transcription factor that plays a crucial role in orchestrating the cellular response to stress.[2][6][7][9] While the ISR is initially a pro-survival pathway, sustained or overwhelming stress, as induced by **ONC213**, can push the balance towards apoptosis.[7][8]

Downregulation of Mcl-1 and Induction of Apoptosis

One of the critical downstream effects of the **ONC213**-induced ISR is the suppression of the anti-apoptotic protein Mcl-1.[1][3][4] The reduction in Mcl-1 levels, combined with the overall cellular stress, sensitizes cancer cells to apoptosis. This programmed cell death is a key endpoint of **ONC213** treatment.[1][2][3][10]

Potential Role of GPR132

While the direct interaction of **ONC213** with the G-protein coupled receptor GPR132 has not been definitively established, a related imipridone compound, ONC212, has been shown to be a potent agonist of GPR132.[11][12] Activation of GPR132 has been linked to the induction of the ISR, suggesting a potential, yet-to-be-confirmed, role for this receptor in the broader mechanism of action of the imipridone class.[11][12]

Caption: ONC213 mechanism of action signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of **ONC213**.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of **ONC213** on cancer cell lines.

Workflow:

Caption: MTT assay experimental workflow.

Protocol:

- Cell Seeding: Seed AML cell lines (e.g., MV4-11, OCI-AML3, MOLM-13) in 96-well plates at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with a serial dilution of **ONC213** (e.g., ranging from 0.1 to 10 μM) or vehicle control (DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Aspirate the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using appropriate software (e.g., GraphPad Prism).[\[5\]](#)

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by **ONC213**.

Protocol:

- Cell Treatment: Treat AML cells with **ONC213** at desired concentrations (e.g., 250 nM, 500 nM) for 48 hours.
- Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[\[5\]](#)

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the **ONC213** signaling pathway.

Protocol:

- Cell Lysis: Treat cells with **ONC213** for the desired time points (e.g., 8, 24, 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-eIF2α, ATF4, Mcl-1, cleaved PARP, cleaved Caspase-3, and a loading

control like β -actin) overnight at 4°C.[5]

- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of **ONC213** in a living organism.

Protocol:

- Cell Implantation: Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) into immunodeficient mice (e.g., NOD/SCID or NSG mice).[5]
- Tumor Growth: Allow the tumors to establish and reach a palpable size.
- Treatment Administration: Administer **ONC213** orally (p.o.) at a specified dose and schedule (e.g., 50-75 mg/kg daily).[5]
- Monitoring: Monitor tumor growth by measuring tumor volume with calipers and record the body weight of the mice regularly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Summary and Future Directions

ONC213 represents a promising therapeutic candidate that targets a key metabolic vulnerability in cancer cells. Its ability to inhibit α KGDH, induce mitochondrial stress, and activate the ISR provides a unique mechanism to selectively kill malignant cells. The data summarized in this guide highlight the potent anti-cancer activity of **ONC213**. Further research is warranted to fully elucidate its IUPAC name and complete its physicochemical profile. Continued investigation into the interplay between GPR132 and the ISR in the context of **ONC213** treatment may reveal additional layers of its mechanism of action. The detailed experimental protocols provided herein should serve as a valuable resource for researchers

dedicated to advancing our understanding and potential clinical application of this novel imipridone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Imipridone ONC213 Targets α -Ketoglutarate Dehydrogenase to Induce Mitochondrial Stress and Suppress Oxidative Phosphorylation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The imipridone ONC213 targets α -ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATF4 induction through an atypical integrated stress response to ONC201 triggers p53-independent apoptosis in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Frontiers | Targeting the Integrated Stress Response in Cancer Therapy [frontiersin.org]
- 9. The integrated stress response effector ATF4 is an obligatory metabolic activator of NRF2. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 10. ONC213: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biospace.com [biospace.com]
- 12. Imipridone ONC212 activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ONC213: A Technical Guide to a Novel Imipridone Targeting Mitochondrial Metabolism]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13145634#onc213-molecular-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com